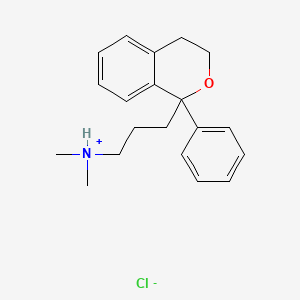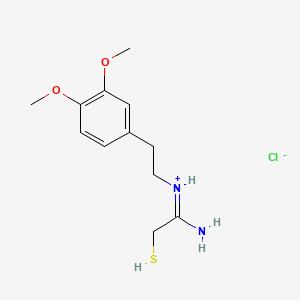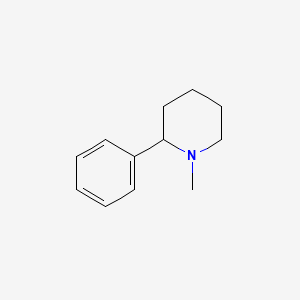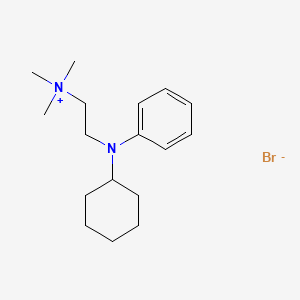
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core substituted with fluoro-phenyl and methoxy-phenyl groups. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the fluoro-phenyl and methoxy-phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Methylation: The methylation of the quinazolinone nitrogen can be carried out using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluoro or methoxy groups with other substituents. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one depends on its specific biological target. In general, quinazolinones are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA/RNA synthesis. The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one can be compared with other quinazolinone derivatives, such as:
4-(2-Chloro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one: Similar structure but with a chloro substituent instead of fluoro.
4-(2-Fluoro-phenyl)-6-(4-hydroxy-phenyl)-1-methyl-1H-quinazolin-2-one: Similar structure but with a hydroxy substituent instead of methoxy.
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-ethyl-1H-quinazolin-2-one: Similar structure but with an ethyl group instead of methyl.
Eigenschaften
Molekularformel |
C22H17FN2O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-6-(4-methoxyphenyl)-1-methylquinazolin-2-one |
InChI |
InChI=1S/C22H17FN2O2/c1-25-20-12-9-15(14-7-10-16(27-2)11-8-14)13-18(20)21(24-22(25)26)17-5-3-4-6-19(17)23/h3-13H,1-2H3 |
InChI-Schlüssel |
YKFHFIOYZQVRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)OC)C(=NC1=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)

![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)


![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
